Home > Products > Screening Compounds P66213 > 3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone
3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone -

3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone

Catalog Number: EVT-5006871
CAS Number:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones are a class of heterocyclic compounds characterized by a quinazoline ring substituted with a ketone group at the 4-position. They are commonly found as building blocks in natural products and pharmaceuticals [, , , , ]. Quinazolinones have garnered significant interest in scientific research due to their diverse biological and pharmacological activities.

Synthesis Analysis
  • Niementowski Quinazolinone Synthesis: This classic method involves the condensation of anthranilic acid derivatives with amides or their equivalents [, , , , ].
  • Benzoxazinone Route: This approach utilizes benzoxazinones as key intermediates, which are readily prepared from anthranilic acids. Subsequent reaction of benzoxazinones with various nucleophiles, such as amines, hydrazines, and hydroxylamine, affords diversely substituted quinazolinones [, , , ].
  • Other Methods: Alternative strategies involve the use of 1,2,3-dithiazoles [], and lithiation reactions to introduce substituents at specific positions of the quinazolinone core [, ].
Chemical Reactions Analysis
  • N-Alkylation: Introduction of alkyl groups at the nitrogen atom of the quinazolinone ring is possible through alkylation reactions [].
  • Condensation Reactions: The carbonyl group of the quinazolinone ring can undergo condensation reactions with amines, hydrazines, and other nucleophiles, leading to the formation of various derivatives [, ].
  • Nucleophilic Substitution: Certain quinazolinones, such as 2-cyanoquinazolin-4(3H)-ones, are susceptible to nucleophilic substitution reactions, allowing for further functionalization [].
Mechanism of Action
  • Inhibition of Enzymes: Quinazolinones have been shown to inhibit various enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1) [, ], soluble epoxide hydrolase (sEH) [], and phosphatidylinositol 3-kinase delta isoform (PI3Kδ) []. This inhibition often contributes to their neuroprotective, anti-inflammatory, and anticancer activities.
  • Receptor Binding: Some quinazolinones exhibit their biological activity by binding to specific receptors, such as dopamine receptors [], GABA receptors [], and potassium channels []. The affinity and selectivity for different receptor subtypes can be modulated by modifying the substituents on the quinazolinone scaffold.
Applications
  • Neurodegenerative Diseases: PARP-1 inhibitors, such as FR247304 [] and FR255595 [, ], have demonstrated neuroprotective effects in in vitro and in vivo models of cerebral ischemia and Parkinson's disease.
  • Cancer: Quinazolinone derivatives have been investigated for their anticancer potential [, , ]. Their cytotoxic activity is often attributed to their ability to inhibit enzymes involved in cell proliferation or to induce apoptosis.
  • Inflammation: By inhibiting sEH, some quinazolinones can increase the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties [].
  • Pain and Analgesia: Quinazolinones have shown analgesic activity in animal models, suggesting their potential as pain relievers [, ].

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

  • Compound Description: FR247304 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It exhibits neuroprotective effects in in vitro and in vivo models of cerebral ischemia. [] This compound was identified through structure-based drug design and demonstrates significant potential as a therapeutic candidate for stroke and neurodegenerative diseases. []
  • Compound Description: FR255595 is a novel and potent PARP-1 inhibitor. It displays neuroprotective effects against both reactive oxygen species (ROS)-induced cell injury in vitro and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced nigrostriatal dopaminergic damage in an in vivo Parkinson's disease (PD) model. [, ] FR255595 exhibits potent PARP activity inhibition, oral bioavailability, and high brain penetrability. []
  • Compound Description: This compound is a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 0.5 nM. [] It exhibits two-fold higher potency than the reference inhibitor 12-(3-adamantan-1-ylureido) dodecanoic acid. []

7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone

  • Compound Description: This organic marine dye compound forms water-soluble crystals and exhibits non-linear optical (NLO) activity as confirmed by a second harmonic generation (SHG) test. [, ]
  • Compound Description: This compound belongs to a series of new substituted 1,3,4-thiadiazolyl-4(3H)-quinazolinones synthesized and characterized for their potential antiviral and anticancer activity. []

5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone

  • Compound Description: This compound is a part of a series of eight new 2-methyl-4(3H)-quinazolinones designed and synthesized with potential biological activity. [] It has a chlorine atom at the 5-position, a methyl group at the 2-position, and a 5-methyl-1,3-thiazol-2-yl substituent at the 3-position of the quinazolinone ring.

7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized and evaluated as potential anti-inflammatory and analgesic agents. []

3-(3-Butenyl)-4(3H)-quinazolinone (2a)

  • Compound Description: This compound, along with its 2-chloro (2b) and 2-trifluoromethyl (2c) derivatives, were studied for their photochemical behavior. []

2-Trifluoromethyl-4(3H)-quinazolinone (1c)

  • Compound Description: This compound was investigated for its photochemical reactivity, particularly its ability to undergo intermolecular photocycloaddition reactions with olefins. []

2-Chloro-3-[2-(indol-3-yl)ethyl]-4-(3H)-quinazolinone (25)

  • Compound Description: This compound is a precursor used in the synthesis of rutecarpine (26) through a photo-induced C-Cl bond fission. []

3-substituted-2-propyl-quinazolin-4-one derivatives

  • Compound Description: This series of compounds was synthesized as potential inhibitors of the human gamma-aminobutyric acid receptor, specifically the GABA(A)R-beta3 homopentamer. []

7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

  • Compound Description: This compound is a precursor in the synthesis of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one and was investigated for its antibacterial activity. [, , ]

3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one

  • Compound Description: This compound was synthesized from 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and evaluated for its antibacterial and analgesic activities. [, , , ]
  • Compound Description: These three 2,3-disubstituted-4(3H)-quinazolinones were synthesized via a one-pot three-component method using KAl(SO4)2·12H2O (Alum) as a catalyst under microwave irradiation and solvent-free conditions. []

Tricyclic 4(3H)-quinazolinone derivatives

  • Compound Description: These derivatives were synthesized by condensing 5-bromo- or 5-nitro-substituted anthranilic acids with chloro-acyl chlorides, followed by reactions with amines to yield the final tricyclic structures. []
  • Compound Description: This series of compounds was investigated as dopamine receptor ligands. Compound 4 mimics the dopaminergic pharmacophore while replacing the "para" hydroxyl group of dopamine with a chlorine atom. The N,N-dialkyl derivatives (18a-e) aimed to enhance D-2 receptor selectivity by introducing specific groups accommodated by lipophilic sites. []

(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

  • Compound Description: This compound serves as a precursor in synthesizing (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, a potent and selective PI3Kδ inhibitor. []

2-Alkyl and 2-Aryl-4(3H)-quinazolinones

  • Compound Description: This series of compounds, synthesized using a choline chloride-thiourea/sulfuric acid catalyst under microwave irradiation and solvent-free conditions, exhibited potent antibacterial properties. []

2-propyl-4(3H)-quinazoline-4-one (2)

  • Compound Description: This compound served as a key starting material in the synthesis of nine new 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives, which were subsequently evaluated for their antimicrobial and antitumor activities. []

3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative (2)

  • Compound Description: This compound was synthesized and analyzed using electron impact ionization mass spectrometry to understand its fragmentation pattern. [, ]

2‐(3‐Substituted‐6‐chloro‐1,1‐dioxo‐1,4,2‐benzodithiazin‐7‐yl)‐3‐phenyl‐4(3H)‐quinazolinones

  • Compound Description: This series of thirteen new compounds was synthesized to evaluate their cytotoxic activity against 12 human cancer cell lines. Some compounds within this series exhibited promising antiproliferative activity. []

2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones

  • Compound Description: A series of these compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. []

(E)-2-(Hydroxystyryl)-3-phenylquinazolin-4(3H)-ones

  • Compound Description: This series of compounds, with variations in the phenyl ring substituents, was synthesized and investigated for their photochemical and luminescent properties, including E-Z isomerization and ESIPT-luminescence. []
  • Compound Description: This series of compounds was studied for lithiation reactions to introduce substituents at various positions on the quinazolinone ring. [, ]
  • Compound Description: This series of compounds was investigated for lithiation reactions to explore their reactivity and potential for introducing diverse substituents on the quinazolinone scaffold. []

[1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

  • Compound Description: This compound is a potent and selective inhibitor of human phosphatidylinositol 3-kinase delta (PI3Kδ) and has potential for treating immune and inflammatory disorders. [, , ]

2-substituted-3-benzene sulphonamido-4(3H)-quinazolinones

  • Compound Description: This series of compounds was synthesized and characterized for their potential biological activity, and their QSAR and quantum mechanical properties were studied. []

N,N,N′,N′-tetraglycidyl-3,4′-diaminodiphenyl ether

  • Compound Description: This compound is synthesized through a multi-step process involving a ring-opening reaction of 3,4′-diaminodiphenyl ether with epichlorohydrin, followed by a ring-closure reaction. []

2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones

  • Compound Description: This series of compounds was synthesized in a four-step process, with the key step being a cyclisation-dehydrogenation reaction between 2-amino-pyrrolidinobenzamide and benzaldehydes using NaHSO3 as the dehydrogenating agent. []

2-alkylamino-6-halogenoquinazolin-4(3H)-ones

  • Compound Description: This series of compounds, structurally related to 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides, was synthesized and evaluated for its effects on K(ATP) channel activity. These compounds showed inhibitory effects on insulin release and vasorelaxant properties. []

(1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825)

  • Compound Description: This compound, an azole antifungal agent, exhibits potent activity against filamentous fungi and demonstrates promising activity in various candidosis and aspergillosis models. []

N1-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydroisoquinolin-2yl)-2-hydroxy-propyl]-2-[(2-oxo-2H-chromene-3-carbonyl)amino] succinamide analogs

  • Compound Description: This series of compounds was synthesized and evaluated for anti-viral and anti-HIV activity. Certain analogs with halogen or methoxy substituents on the coumarin ring exhibited promising activity against various cell lines and HIV strains. []

2-carbamoylmethylthio- and 2-(ω-dimethylamino-alkyl)thio-3-aryl-7-chloro-4(3H)-quinazolinones

  • Compound Description: This series of compounds, derived from 2-thio-3-aryl-7-chloro-4(3H)-quinazolinones, was investigated for central nervous system (CNS) activity. Some compounds exhibited either CNS depressant or stimulant effects. []
  • Compound Description: These two series of compounds were synthesized using 1,2,3-dithiazoles as intermediates. The cyano group in the quinazoline derivatives can be readily displaced by nucleophiles, providing a pathway for synthesizing various 2-substituted quinazolines. []
  • Compound Description: This compound is an intermediate in the synthesis of pyrazolylquinazolin-4(3H) ones bearing a quinoline moiety, which are investigated for their antimicrobial activity. []

Properties

Product Name

3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone

IUPAC Name

3-[3-(4-chloro-3-methylphenoxy)propyl]quinazolin-4-one

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C18H17ClN2O2/c1-13-11-14(7-8-16(13)19)23-10-4-9-21-12-20-17-6-3-2-5-15(17)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3

InChI Key

CHCSDYDVPIJJPB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.